5-(Pyridin-4-YL)pyrazin-2-OL

Description

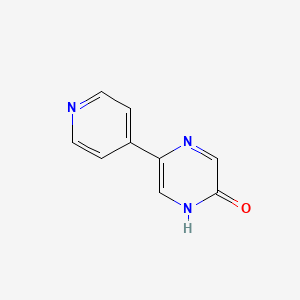

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-pyridin-4-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C9H7N3O/c13-9-6-11-8(5-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13) |

InChI Key |

YWFVHUKLCQLTIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Pyridin 4 Yl Pyrazin 2 Ol and Structural Analogues

Historical Perspectives and Evolution of Pyrazine (B50134) and Pyridine (B92270) Synthesis Relevant to the Compound

The journey to synthesize complex molecules like 5-(Pyridin-4-YL)pyrazin-2-OL is built upon a rich history of foundational synthetic reactions for its constituent pyrazine and pyridine rings.

The synthesis of pyrazines dates back to the 19th century with discoveries that are still relevant today. The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine. acs.org Another classical method is the Gutknecht pyrazine synthesis from 1879, which relies on the self-condensation of α-ketoamines. acs.org These early methods established the fundamental principle of constructing the pyrazine ring from acyclic precursors.

Similarly, the synthesis of the pyridine ring has a long and storied history. While pyridine was initially isolated from coal tar, numerous synthetic methods have been developed over the years. researchgate.net The Hantzsch pyridine synthesis , developed in 1881, is a classic example, involving the condensation of a β-ketoester with an aldehyde and ammonia or an ammonium (B1175870) salt. The Chichibabin pyridine synthesis (1924) provides a route to 2-aminopyridines through the reaction of pyridines with sodium amide. researchgate.net These methods, while foundational, often required harsh conditions and offered limited control over regioselectivity for more complex substituted pyridines.

The evolution from these classical methods to modern synthetic strategies has been driven by the need for greater efficiency, selectivity, and functional group tolerance, paving the way for the synthesis of intricately substituted molecules like this compound.

Development of Novel Synthetic Pathways to this compound

The synthesis of this compound requires the strategic construction of both the pyrazin-2-ol core and the carbon-carbon bond linking it to the pyridine ring. Modern synthetic chemistry offers a variety of powerful tools to achieve this.

Regioselective Synthesis Strategies for Substituted Pyrazines and Pyridines

A key challenge in synthesizing this compound is controlling the position of the substituents on both heterocyclic rings.

For the pyrazin-2-ol moiety, the Reuben G. Jones synthesis , first described in 1949, is a highly relevant and powerful method for preparing 2-hydroxypyrazines. beilstein-journals.org This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base. beilstein-journals.org A significant challenge in this synthesis, particularly when using unsymmetrical dicarbonyls like glyoxals, is the control of regioselectivity. beilstein-journals.org Recent studies have shown that factors such as the temperature, the rate of base addition, and the nature of the base (e.g., using tetraalkylammonium hydroxide (B78521) instead of sodium hydroxide) can significantly influence the regiochemical outcome. beilstein-journals.org For the synthesis of a 5-substituted-2-hydroxypyrazine, a retro-synthetic analysis would suggest the condensation of an appropriate α-aminoamide with a 1,2-dicarbonyl precursor.

The formation of the crucial C-C bond between the pyrazine and pyridine rings can be efficiently achieved through modern cross-coupling reactions. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Negishi reactions, have become indispensable tools for this purpose. rsc.orgresearchgate.net

A plausible synthetic route to this compound could involve a Suzuki-Miyaura coupling between a halogenated 2-hydroxypyrazine (B42338) (e.g., 5-bromo-pyrazin-2-ol) and pyridine-4-boronic acid. The synthesis of the 5-bromopyrazin-2-ol precursor can be achieved, for instance, by the reaction of 5-bromopyrazin-2-ol with a suitable protecting group precursor followed by functionalization. jocpr.com The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and purity of the final product. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Reuben G. Jones Synthesis | α-aminoamide and 1,2-dicarbonyl | Base (e.g., NaOH, tetraalkylammonium hydroxide) | Forms the 2-hydroxypyrazine core; regioselectivity is a key consideration. beilstein-journals.org |

| Suzuki-Miyaura Coupling | Halogenated pyrazin-2-ol and Pyridine-4-boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Forms the C-C bond between the two rings; high efficiency and functional group tolerance. rsc.orgnih.gov |

| Stille Coupling | Halogenated pyrazin-2-ol and Stannylated pyridine | Palladium catalyst | Another powerful method for C-C bond formation. rsc.orgosti.govwichita.edu |

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the introduction of stereocenters into its structural analogues can lead to compounds with unique properties. Stereoselective synthesis of such chiral analogues can be achieved through various methods.

One approach involves the asymmetric hydrogenation of a pyrazine ring to create chiral piperazines, which can then be further functionalized. For instance, iridium-catalyzed asymmetric hydrogenation of pyrazinium salts has been shown to produce chiral piperazines with high enantioselectivity.

Another strategy employs chiral auxiliaries. The Schöllkopf bislactim ether methodology, for example, allows for the asymmetric synthesis of α-amino acids which can be precursors to chiral pyrazine derivatives. acs.org By starting with a chiral building block, the stereochemistry can be controlled throughout the synthetic sequence.

Optimization of Reaction Parameters and Yield Enhancement Techniques

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound and its analogues, several parameters can be fine-tuned to maximize yields and minimize side products.

In pyrazine synthesis via condensation reactions, temperature, reaction time, pH, and the molar ratios of reactants are critical factors. researchgate.net For instance, in the synthesis of pyrazines from α-hydroxy ketones and nitrogen sources, systematic variation of these parameters can significantly alter the product distribution and yield. researchgate.net

For palladium-catalyzed cross-coupling reactions, the choice of catalyst system is paramount. The ligand, in particular, plays a crucial role in the efficiency of the catalytic cycle. Different phosphine-based ligands or N-heterocyclic carbene (NHC) ligands can have a profound impact on the reaction outcome. nih.gov The base used is also critical; for example, in Suzuki couplings, inorganic bases like potassium carbonate or cesium carbonate are commonly employed. Solvent choice, ranging from polar aprotic solvents like DMF to ethereal solvents like dioxane or THF, can also influence reaction rates and yields. sioc-journal.cn

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in heterocyclic synthesis. acs.org The rapid heating and high pressures achievable in a microwave reactor can often lead to cleaner reactions and shorter reaction times compared to conventional heating.

Application of Sustainable Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.

One key area is the use of greener solvents. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully used as both solvents and catalysts for the synthesis of pyrazine derivatives. researchgate.net These solvents are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable resources. researchgate.net Performing reactions under solvent-less conditions is another important green chemistry approach that improves atom economy and energy efficiency. acs.org

Biocatalysis offers a highly sustainable alternative to traditional chemical methods. Transaminases, for example, can be used to mediate the key amination step in the synthesis of pyrazine precursors from α-diketones. google.com These enzymatic reactions often proceed with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

The development of catalytic systems based on earth-abundant and less toxic metals is another active area of research. For example, manganese pincer complexes have been shown to catalyze the synthesis of pyrazines via an acceptorless dehydrogenative coupling route. nih.govsioc-journal.cn

| Green Chemistry Approach | Example Application in Pyrazine Synthesis | Benefits |

| Green Solvents | Use of Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, often recyclable. researchgate.net |

| Solvent-less Reactions | Microwave-assisted synthesis without a solvent | Improved atom economy, energy efficiency, shorter reaction times. acs.org |

| Biocatalysis | Transaminase-mediated amination of α-diketones | High selectivity, mild reaction conditions, reduced waste. google.com |

| Earth-Abundant Metal Catalysis | Manganese-catalyzed pyrazine synthesis | Reduced toxicity and cost compared to precious metal catalysts. nih.govsioc-journal.cn |

Multi-Step Convergent and Divergent Synthetic Strategies for Complex Derivatives

For the synthesis of a library of complex derivatives of this compound, convergent and divergent synthetic strategies are highly valuable.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For example, a library of substituted pyridin-4-yl boronic acids could be synthesized and then coupled with a common 5-halo-pyrazin-2-ol intermediate to generate a diverse range of final products. acs.orgsemanticscholar.org This approach is often more efficient than a linear synthesis for creating complex molecules.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. For instance, a functionalized this compound could be synthesized and then subjected to various reactions to modify the pyrazine or pyridine rings, or the hydroxyl group. The pyrazin-2-ol moiety can be converted to a chloropyrazine, which is a versatile intermediate for further functionalization through nucleophilic substitution reactions. acs.org This strategy is particularly useful for exploring the structure-activity relationships of a new chemical scaffold.

The combination of these advanced synthetic methodologies provides a powerful toolkit for the efficient and sustainable synthesis of this compound and its diverse structural analogues, enabling further exploration of their potential applications.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

To unambiguously determine the chemical structure of 5-(Pyridin-4-YL)pyrazin-2-OL, a suite of high-resolution NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on both the pyridine (B92270) and pyrazine (B50134) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals directly to their attached carbon atoms (¹H-¹³C), allowing for the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away, which would be essential for confirming the connectivity between the pyridinyl and pyrazinol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

A hypothetical data table for the expected NMR shifts, based on related structures, is presented below. Actual experimental values would need to be determined.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Pyrazine Ring | |||

| H-3 | ~8.0 | ~135 | C-2, C-5, C-6 |

| H-6 | ~8.2 | ~140 | C-2, C-4, C-5 |

| C-2 | - | ~160 (C-OH) | H-3, H-6 |

| C-5 | - | ~145 | H-3, H-6, H-2', H-6' |

| Pyridine Ring | |||

| H-2', H-6' | ~8.7 | ~150 | C-4', C-5 |

| H-3', H-5' | ~7.8 | ~122 | C-4', C-5 |

| C-4' | - | ~140 | H-2', H-6', H-3', H-5' |

Note: These are hypothetical values and require experimental verification.

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool. By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, subtle differences in the local environment of the atoms in each polymorphic form could be detected, providing insights into their distinct packing arrangements.

Single-Crystal X-ray Diffraction Analysis of this compound

The definitive three-dimensional structure of the molecule can be determined using single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles.

If different polymorphs can be crystallized, X-ray diffraction would reveal the specific molecular conformation and packing adopted in each form. This information is critical as different polymorphs can exhibit different physical properties.

A hypothetical crystallographic data table is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95 |

| Z | 4 |

| R-factor | < 0.05 |

Note: These are hypothetical values and require experimental determination.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting daughter ions. This would help to elucidate the fragmentation pathways, providing further structural confirmation by identifying characteristic losses of fragments from the pyridine and pyrazine rings.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, this analysis is crucial to confirm its molecular formula, C₉H₇N₃O.

In a typical HRMS experiment using electrospray ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺. The theoretically calculated exact mass of this ion serves as a benchmark. An experimentally measured mass that falls within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₇N₃O |

| Calculated Monoisotopic Mass | 173.0589 u |

| Calculated Exact Mass of [M+H]⁺ | 174.0662 u |

Tandem Mass Spectrometry (MS/MS) for Fragment Characterization

Tandem Mass Spectrometry (MS/MS) provides structural insights by inducing the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and the relative stability of its substructures.

The fragmentation of fused N-heterocyclic systems often involves characteristic cross-ring cleavages and losses of small neutral molecules. nih.gov For this compound, the primary fragmentation pathways are expected to involve the cleavage of the bond between the pyridine and pyrazine rings, as well as fragmentations within each heterocyclic ring.

Key expected fragmentation patterns include:

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the protonated pyridine and pyrazinol fragments, or their respective radical cations, depending on the fragmentation mechanism.

Loss of CO: The pyrazinone tautomer could undergo a characteristic loss of a carbon monoxide molecule (28 u).

Loss of HCN: Both pyridine and pyrazine rings are known to eliminate hydrogen cyanide (27 u) upon fragmentation. researchgate.net

These fragmentation pathways allow for detailed structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Probable Fragment Structure/Origin |

| 174.07 | 146.06 | CO | Loss of carbon monoxide from the pyrazinone ring |

| 174.07 | 118.05 | C₂H₂N₂ | Loss of a neutral pyrazine fragment |

| 174.07 | 79.04 | C₅H₄N₂O | Formation of the pyridinium (B92312) ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomeric Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. edinst.com For this compound, these techniques are particularly valuable for analyzing its potential tautomerism. The compound can exist in two tautomeric forms: the 'ol' form (this compound) and the 'one' form (5-(Pyridin-4-yl)-1H-pyrazin-2-one).

Infrared (IR) Spectroscopy: In the IR spectrum, the 'ol' form would exhibit a characteristic broad O-H stretching band (around 3200-3400 cm⁻¹). Conversely, the 'one' form would show a sharp N-H stretching vibration (around 3400 cm⁻¹) and a strong C=O stretching absorption (around 1650-1690 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C and C=N stretching vibrations of both the pyridine and pyrazine rings are expected to produce strong signals in the 1300-1650 cm⁻¹ region. ethz.ch The ring breathing modes of both heterocyclic systems are also characteristic and would appear in the fingerprint region (below 1000 cm⁻¹). researchgate.net

The presence or absence of these key bands can confirm the predominant tautomeric form in the solid state or in a given solvent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Pyrazin-2-ol form) | Expected Wavenumber (cm⁻¹) (Pyrazin-2-one form) | Notes |

| O-H Stretch | ~3300 | - | Broad band, indicative of the hydroxyl group. |

| N-H Stretch | - | ~3400 | Sharper band, indicative of the amide N-H. |

| Aromatic C-H Stretch | ~3050-3150 | ~3050-3150 | Characteristic of both pyridine and pyrazine rings. |

| C=O Stretch | - | ~1670 | Strong absorption, key indicator of the 'one' tautomer. |

| Aromatic C=C/C=N Stretches | ~1400-1620 | ~1400-1620 | Multiple sharp bands from both rings. |

| Ring Breathing Modes | ~990-1020 | ~990-1020 | Characteristic of pyridine and pyrazine rings. researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.

UV-Vis Absorption: Due to its extended conjugated system encompassing both aromatic rings, this compound is expected to absorb UV-Vis radiation. The spectrum would likely feature intense absorption bands corresponding to π → π* transitions at shorter wavelengths (below 300 nm) and potentially a weaker, longer-wavelength band corresponding to an n → π* transition, which is characteristic of N-heterocycles. researchgate.net The exact position of these bands can be influenced by solvent polarity.

Fluorescence Spectroscopy: Many fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, exhibit fluorescence. mdpi.com It is plausible that this compound also possesses emissive properties. Upon excitation at its absorption maximum, the compound would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which measures the efficiency of the emission process, would be a key parameter to determine. The photophysical properties can be highly sensitive to the tautomeric form and the surrounding environment. researchgate.net

| Spectroscopic Property | Expected Observation |

| UV-Vis Absorption (λ_max) | ~250-280 nm (π → π), ~320-350 nm (n → π) |

| Molar Absorptivity (ε) | High for π → π* transitions; low for n → π* transitions |

| Fluorescence Emission (λ_em) | Expected to be red-shifted from the longest absorption band |

| Quantum Yield (Φ_F) | Variable, dependent on structure and environment |

Computational and Theoretical Chemistry Studies of 5 Pyridin 4 Yl Pyrazin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

For a molecule like 5-(Pyridin-4-YL)pyrazin-2-OL, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine its most stable three-dimensional structure. bohrium.comresearchgate.net This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding how the molecule might interact with other molecules or biological targets. Furthermore, by calculating the energies of different conformations, a potential energy surface can be mapped out, providing insights into the molecule's flexibility and the energy barriers between different rotational isomers (rotamers). researchgate.net

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, could provide highly accurate predictions of electronic properties. semanticscholar.org For this compound, these methods could be used to calculate properties such as the dipole moment, polarizability, and the distribution of electron density. This information is critical for understanding the molecule's solubility, its interaction with polar solvents, and its potential for intermolecular interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. mdpi.comchemrxiv.org An MD simulation of this compound, typically in a solvent like water, would track the movements of all atoms over time. This would reveal the accessible conformations of the molecule in a dynamic environment and the nature of its interactions with surrounding solvent molecules. acs.org Such simulations are particularly useful for understanding how the molecule might behave in a biological system.

Predictive Modeling of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. stenutz.eu Discrepancies between predicted and experimental shifts can highlight interesting electronic or conformational features. nsf.gov Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign the peaks in an experimental spectrum. academie-sciences.fr

Structure-Property Relationship (SPR) Modeling for this compound Derivatives

While no specific QSPR or Quantitative Structure-Activity Relationship (QSAR) studies were found for this compound, this methodology is widely applied to classes of similar compounds. semanticscholar.orgresearchgate.netresearchgate.net Such studies involve creating a dataset of related molecules with known properties or activities and then using statistical methods to build a model that correlates molecular descriptors (calculated from the structure) with the observed property. mdpi.comdntb.gov.ua This model could then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired characteristics.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. nih.gov For this compound, computational methods could be used to investigate its reactivity, for example, by modeling its behavior in a proposed reaction. By calculating the energies of reactants, products, and, crucially, the transition states, the feasibility and pathway of a reaction can be determined. This provides insights that are often difficult to obtain through experimental means alone.

Reactivity Profiles and Organic Transformation Mechanisms of 5 Pyridin 4 Yl Pyrazin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) and Pyridine (B92270) Rings

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of these reactions are highly dependent on the electron density of the aromatic system.

The pyridine ring is a π-deficient heterocycle, making it significantly less reactive towards electrophiles than benzene. The nitrogen atom strongly deactivates the ring by induction and also becomes protonated or coordinates to the Lewis acid catalyst, further increasing its electron-withdrawing effect. When forced to react under harsh conditions, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the C-3 (meta) position, as this avoids the formation of highly unstable cationic intermediates where the positive charge resides on the nitrogen atom. aklectures.com Reactivity can be enhanced by introducing electron-donating groups or by converting the pyridine to its N-oxide, which makes the C-2 and C-4 positions more susceptible to attack. youtube.comyoutube.com

For the combined 5-(pyridin-4-yl)pyrazin-2-ol molecule, both rings are electron-deficient and thus highly deactivated towards electrophilic aromatic substitution. Direct substitution on either ring would likely require severe reaction conditions. On the pyridine ring, substitution would be predicted to occur at the C-3 and C-5 positions (meta to the pyrazinone substituent). On the pyrazinone ring, the positions are heavily influenced by the existing substituents, with no clear site of high reactivity for electrophilic attack.

Nucleophilic Substitution Reactions at Reactive Centers

Nucleophilic aromatic substitution (SNAr) is more common for electron-deficient heterocycles like pyridine and pyrazine, especially when a good leaving group (such as a halide) is present.

In the pyridine ring, nucleophilic substitution is highly favored at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.orgyoutube.com An attacking nucleophile creates a negatively charged intermediate (a Meisenheimer complex), which is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com This stabilization is not possible when attack occurs at the C-3 position.

Similarly, pyrazine and pyrazinone rings bearing a halogen atom can undergo nucleophilic displacement. researchgate.net For a hypothetical precursor like 3-chloro-5-(pyridin-4-yl)pyrazin-2(1H)-one, the chlorine atom at the C-3 position would be activated for substitution by the adjacent carbonyl group and ring nitrogens.

Common nucleophiles for these reactions include amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism and is often facilitated by heat or microwave irradiation. researchgate.net

Oxidation and Reduction Pathways of the Heterocyclic Framework

The heterocyclic framework of this compound offers several sites for oxidation and reduction.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically using peroxy acids like m-CPBA, to form the corresponding pyridine-N-oxide. youtube.comyoutube.com This transformation alters the electronic properties of the pyridine ring, making it more amenable to both certain electrophilic and nucleophilic substitution patterns. The pyrazinone ring can also undergo oxidation. Metabolic studies on related pyrazinone-containing compounds have shown that the C5=C6 double bond can be oxidized by cytochrome P450 enzymes to form an epoxide. acs.org This electrophilic intermediate can lead to ring-opening and rearrangement.

Reduction: Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine (B6355638) derivative, although this typically requires high pressure and temperature due to the aromatic stability. The pyrazinone ring also contains reducible functionalities. The C=N and C=C bonds within the ring can be reduced under various hydrogenation conditions. For instance, studies on related pyrazinones have demonstrated their reduction to piperazin-2-ones. rsc.org The carbonyl group of the pyrazinone tautomer could potentially be reduced, though this is less common than ring hydrogenation.

| Transformation | Typical Reagents | Predicted Product Feature |

| Pyridine N-Oxidation | m-CPBA, H₂O₂/AcOH | Formation of 5-(1-oxido-pyridin-1-ium-4-yl)pyrazin-2-ol |

| Pyrazinone Epoxidation | P450 enzymes (biotransformation), peroxy acids | Epoxide formation across the C5-C6 bond |

| Pyridine Reduction | H₂, Pd/C or PtO₂ (high pressure/temp) | Conversion of pyridine ring to piperidine ring |

| Pyrazinone Reduction | H₂, Lindlar catalyst or other specific catalysts | Reduction of C=C and/or C=N bonds to form piperazinone derivatives |

Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the this compound scaffold, a precursor bearing a suitable leaving group, such as a halogen (Cl, Br, I) or a triflate (OTf), is typically required. The hydroxyl group of the pyrazin-2-ol can be converted into a triflate, a highly effective leaving group for cross-coupling. Alternatively, a halogenated pyrazine could be used as a starting material.

The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. organic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. For a precursor such as 3-bromo-5-(pyridin-4-yl)pyrazin-2(1H)-one, a Suzuki coupling could introduce a variety of aryl or heteroaryl substituents at the C-3 position. The reaction is tolerant of many functional groups and is often carried out in aqueous solvent mixtures. nih.govmdpi.com

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling on Heterocycles

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, PEPPSI-IPr, XPhosPdG2 nih.govmdpi.comresearchgate.net |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile |

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide/triflate, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This method would allow for the introduction of an alkynyl substituent onto the pyrazinone ring of a suitable precursor. These reactions are typically run under mild, basic conditions, often using an amine as both the base and solvent. beilstein-journals.orgnih.gov The resulting enyne systems are versatile intermediates for further synthesis. beilstein-journals.org

The Heck reaction involves the coupling of an aryl or vinyl halide/triflate with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce vinyl groups onto the pyrazinone core. The mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org The regioselectivity and stereoselectivity (typically trans) are key features of this transformation. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira and Heck Reactions

| Reaction | Catalyst System | Base | Solvent |

|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂ / CuI, Pd(PPh₃)₄ / CuI beilstein-journals.orgnih.govresearchgate.netresearchgate.net | Triethylamine, Diisopropylamine | THF, DMF, Neat Amine |

| Heck | Pd(OAc)₂, Pd(dba)₂, Pd/C organic-chemistry.orgsioc-journal.cnresearchgate.net | Triethylamine, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide/triflate and an amine. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad scope and high functional group tolerance, replacing harsher classical methods. wikipedia.orgyoutube.com

Using a halogenated or triflated derivative of this compound, this methodology could be employed to synthesize a library of amino-substituted pyrazinones. The reaction accommodates a wide range of primary and secondary amines. The choice of ligand, often a bulky, electron-rich phosphine, is crucial for achieving high catalytic activity. youtube.comnih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr nih.govresearchgate.net |

| Ligand | BINAP, XPhos, SPhos, RuPhos, tBuDavePhos youtube.comresearchgate.net |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

Selective Derivatization and Functionalization Strategies

Selective functionalization of this compound can be achieved by targeting its three primary reactive sites: the heterocyclic nitrogen atoms, the hydroxyl group, and the carbon atoms of the aromatic rings. Strategic manipulation of reaction conditions allows for regioselective modifications, enabling the synthesis of a diverse range of derivatives.

N-Alkylation and Acylation of Heterocyclic Nitrogen Atoms

The structure of this compound features three nitrogen atoms, each with distinct electronic properties influencing their nucleophilicity. The pyridine nitrogen is generally the most basic and nucleophilic site in the molecule, making it the preferred target for electrophilic attack under neutral or mildly basic conditions. nih.gov In contrast, the pyrazine nitrogen atoms are significantly less basic.

Alkylation or acylation reactions are expected to proceed preferentially at the pyridine nitrogen. youtube.com This selective N-alkylation can lead to the formation of pyridinium (B92312) salts. In the tautomeric 2(1H)-pyrazinone form, the endocyclic nitrogen atom (N1) possesses an acidic proton and can be deprotonated using a strong base to form an amide-like anion. This anion can then be alkylated, although this typically requires more stringent conditions compared to the alkylation of the pyridine nitrogen. nih.gov Competition between N-alkylation and O-alkylation of the pyrazinone tautomer is a possibility that depends on the specific reagents and conditions employed. rsc.org

Interactive Table: Predicted N-Alkylation and N-Acylation Reactions

| Reagent | Conditions | Expected Major Product |

| Methyl iodide (CH₃I) | Mild base (e.g., K₂CO₃), DMF | 4-(5-Hydroxypyrazin-2-yl)-1-methylpyridin-1-ium iodide |

| Benzyl bromide (BnBr) | NaH, THF | 1-Benzyl-5-(pyridin-4-yl)-1H-pyrazin-2-one (N1-alkylation) |

| Acetic anhydride (B1165640) ((Ac)₂O) | Pyridine | 1-Acetyl-4-(5-hydroxypyrazin-2-yl)pyridin-1-ium acetate |

| Benzoyl chloride (PhCOCl) | Triethylamine, CH₂Cl₂ | 4-(5-Hydroxypyrazin-2-yl)-1-benzoylpyridin-1-ium chloride |

Strategic Modifications of the Hydroxyl Group

The hydroxyl group of the 2-hydroxypyrazine (B42338) moiety is a versatile functional handle for further molecular elaboration. Its reactivity is closely linked to the lactim-lactam tautomerism, where the hydroxyl (lactim) form can undergo reactions typical of phenols and other heterocyclic alcohols.

Etherification (O-Alkylation): The hydroxyl group can be converted to an ether through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic alkoxide. Subsequent reaction with an alkyl halide yields the corresponding ether. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation at the pyrazine ring. rsc.org

Esterification (O-Acylation): Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides. byjus.com This transformation is often catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the acylating agent and scavenges the acidic byproduct. nih.gov The Steglich esterification, employing a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), is another viable method. organic-chemistry.org

Interactive Table: Representative Modifications of the Hydroxyl Group

| Reaction Type | Reagent | Conditions | Expected Product |

| Etherification | Ethyl iodide (EtI) | K₂CO₃, Acetone | 2-Ethoxy-5-(pyridin-4-yl)pyrazine |

| Etherification | Benzyl bromide (BnBr) | NaH, THF | 2-(Benzyloxy)-5-(pyridin-4-yl)pyrazine |

| Esterification | Acetyl chloride (AcCl) | Pyridine, 0°C to RT | (5-(Pyridin-4-yl)pyrazin-2-yl) acetate |

| Esterification | Benzoic anhydride | DMAP, CH₂Cl₂ | (5-(Pyridin-4-yl)pyrazin-2-yl) benzoate |

Regioselective Substitution on the Pyridine and Pyrazine Moieties

Direct substitution on the carbon atoms of the pyridine and pyrazine rings allows for the introduction of new functional groups, though the inherent electron-deficient nature of these heterocycles governs the feasible reaction types and their regioselectivity.

Electrophilic Aromatic Substitution (EAS): Both pyridine and pyrazine rings are strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. Consequently, forcing conditions are typically required for reactions like nitration or halogenation, and yields are often low. researchgate.net

On the Pyridine Ring: The pyrazinol substituent acts as a deactivating group. Electrophilic attack, if successful, would be directed to the positions meta to the nitrogen atom (C3 and C5).

On the Pyrazine Ring: This ring is even more deactivated. However, the hydroxyl group at C2 is an activating, ortho, para-directing group. This directing effect would favor substitution at the C3 position (ortho to the hydroxyl group).

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of both rings makes them susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present at an activated position. nih.govrsc.org

On the Pyridine Ring: Positions ortho and para to the ring nitrogen (C2, C4, C6) are activated for nucleophilic attack. Since the C4 position is already substituted, derivatization would require the introduction of a leaving group at the C2 or C6 positions.

On the Pyrazine Ring: All positions are activated for nucleophilic attack. The presence of the pyridinyl and hydroxyl substituents influences the reactivity of the available C3 and C6 positions. Halogenation of the pyrazine ring, for instance, could provide a substrate for subsequent SNAr reactions, allowing for the introduction of various nucleophiles.

Interactive Table: Predicted Regioselective Substitution Reactions

| Reaction Type | Reagent | Ring System | Predicted Position of Substitution |

| Electrophilic (Forced) | Br₂ / FeBr₃ | Pyrazine | C3 |

| Electrophilic (Forced) | HNO₃ / H₂SO₄ | Pyridine | C3 and C5 |

| Nucleophilic (with leaving group) | NaOCH₃ (on 2-chloro derivative) | Pyridine | C2 |

| Nucleophilic (with leaving group) | NH₃ (on 3-bromo derivative) | Pyrazine | C3 |

Supramolecular Chemistry and Material Science Research Perspectives

Investigation of Self-Assembly Phenomena and Hydrogen Bonding Networks

The molecular structure of 5-(Pyridin-4-YL)pyrazin-2-OL is particularly amenable to the formation of intricate self-assembling systems governed by hydrogen bonding. The hydroxyl group on the pyrazine (B50134) ring can act as a hydrogen bond donor, while the nitrogen atoms on both the pyridine (B92270) and pyrazine rings can serve as hydrogen bond acceptors. This duality allows for the formation of robust and predictable hydrogen bonding networks.

In analogous systems, such as those involving pyridyl and pyrazinyl moieties, the formation of one-dimensional chains, two-dimensional sheets, and even three-dimensional frameworks through hydrogen bonding has been observed. For instance, the self-assembly of porphyrins bearing pyridyl groups has been shown to be directed by hydrogen bonding, leading to the formation of dimers and other supramolecular structures. nih.gov Similarly, the crystal structure of 4-(pyrazin-2-yl)morpholine reveals the formation of sheets supported by non-classical hydrogen-bonding interactions. nih.gov

The potential for this compound to form specific hydrogen bonding motifs is high. The following table outlines the potential hydrogen bond donors and acceptors within the molecule:

| Functional Group | Potential Role in Hydrogen Bonding |

| Pyridine Nitrogen | Acceptor |

| Pyrazine Nitrogens | Acceptor |

| Pyrazin-2-OL Hydroxyl Group | Donor |

These interactions can lead to the formation of various supramolecular synthons, which are the fundamental building blocks of crystal engineering. The study of the crystal structure of this compound would be crucial in elucidating the preferred hydrogen bonding patterns and the resulting supramolecular architecture.

Coordination Chemistry with Transition Metal Ions

The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Both the pyridine and pyrazine rings can coordinate to transition metal ions, leading to the formation of a wide array of metal complexes with diverse geometries and properties.

Ligand Design and Synthesis for Metal Complexation

The design of ligands is a critical aspect of modern coordination chemistry, and this compound offers several advantageous features. It can act as a monodentate, bidentate, or even a bridging ligand, depending on the coordination preferences of the metal ion and the reaction conditions. The pyridyl and pyrazinyl nitrogen atoms offer distinct coordination sites, and the hydroxyl group can also participate in coordination, either in its protonated or deprotonated form.

The synthesis of metal complexes with this ligand would likely involve the reaction of this compound with various transition metal salts in a suitable solvent. The resulting complexes could be characterized by techniques such as X-ray crystallography, infrared spectroscopy, and UV-visible spectroscopy to determine their structure and bonding. Research on related compounds, such as 5-(pyrazin-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole, has demonstrated the ability of similar pyridyl-pyrazine ligands to form mononuclear and polynuclear complexes with transition metals like cobalt(II) and copper(II). nih.gov

Formation and Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The ability of this compound to act as a bridging ligand opens up the possibility of constructing metal-organic frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their porous nature and potential applications in gas storage, catalysis, and sensing.

By connecting metal ions, this compound can form extended one-, two-, or three-dimensional networks. The specific topology of the resulting framework would depend on the coordination geometry of the metal ion and the binding mode of the ligand. For example, the use of a related ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, has led to the formation of 2D layered MOFs with zinc(II), cadmium(II), cobalt(II), and nickel(II). nih.gov The following table provides examples of metal ions and their typical coordination geometries that could be targeted for the synthesis of MOFs with this compound.

| Metal Ion | Typical Coordination Geometry | Potential Framework Dimensionality |

| Cu(II) | Octahedral, Square Planar | 1D, 2D, 3D |

| Zn(II) | Tetrahedral, Octahedral | 2D, 3D |

| Co(II) | Octahedral | 2D, 3D |

| Fe(II)/Fe(III) | Octahedral | 2D, 3D |

The characterization of such materials would involve techniques like powder X-ray diffraction to confirm the crystalline structure and gas adsorption measurements to assess their porosity.

Host-Guest Recognition Studies

The structural features of this compound also make it a candidate for studies in host-guest chemistry. Supramolecular hosts are molecules that can bind smaller "guest" molecules through non-covalent interactions. wikipedia.org The aromatic rings of this compound can participate in π-π stacking interactions with suitable guest molecules. libretexts.org

Furthermore, the hydrogen bonding capabilities of the molecule could be exploited to create specific binding pockets for guest molecules. The formation of well-defined cavities within self-assembled structures of this compound or its metal complexes could allow for the selective recognition and binding of small organic molecules. Studies on pyrazine-containing macrocycles have shown their ability to act as hosts for electron-deficient nitroaromatic compounds. nih.gov

Potential as a Component in Advanced Functional Materials

The electronic and photophysical properties of this compound suggest its potential for use in a variety of advanced functional materials. The conjugated π-system extending over the pyridine and pyrazine rings can be tuned to achieve desired electronic and optical properties.

Organic Semiconductors: The extended π-conjugation in this compound is a key feature of organic semiconductor materials. By modifying the molecular structure, for example, by introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be tailored for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Luminescent Materials: Pyridine and pyrazine derivatives are known to be components of luminescent materials. researchgate.net The photophysical properties of this compound, such as its absorption and emission wavelengths and quantum yield, could be investigated to assess its potential as a fluorescent probe or as a component in luminescent devices. The coordination of metal ions can also significantly influence the luminescent properties of the ligand. For instance, zinc(II) coordination polymers based on a pyridyl-triazole ligand have shown interesting luminescence properties. researchgate.net

Dye Sensitizers: The donor-π-acceptor architecture is a common design for dye sensitizers used in dye-sensitized solar cells (DSSCs). The pyrazine ring can act as an electron-withdrawing group, and with appropriate functionalization, this compound could be developed into a dye sensitizer. The photophysical and electrochemical properties of related pyridine and pyrazine-based dyes have been studied, showing that the electron-withdrawing ability of the azine ring influences the intramolecular charge-transfer characteristics. nih.govnih.gov

The following table summarizes the key photophysical and electrochemical properties of interest for these applications:

| Property | Relevance |

| Absorption Maximum (λmax,abs) | Determines the part of the solar spectrum that can be harvested. |

| Emission Maximum (λmax,fl) | Important for applications in OLEDs and fluorescent sensors. |

| Fluorescence Quantum Yield (Φf) | Measures the efficiency of the emission process. |

| HOMO/LUMO Energy Levels | Crucial for charge injection and transport in electronic devices. |

Mechanistic Biochemical and Biological Interaction Studies Non Clinical Focus

Molecular Recognition Investigations with Biomolecular Targets

Molecular recognition is a critical aspect of the biological activity of any compound, dictating its specificity and potency. For the pyridyl pyrazinone class, this involves detailed studies of how these molecules bind to enzymes and receptors.

Furthermore, studies on N-(5-phenylpyrazin-2-yl)-benzamide derivatives have shown that these compounds act as insect growth modulators by inhibiting chitin biosynthesis nih.gov. The elucidation of their mode of action involved symptomology and genetic studies, suggesting that these molecules interfere with crucial enzymatic pathways in insects nih.gov.

The interaction of pyridyl pyrazinone analogs with cellular receptors is another key area of investigation. The specific binding to a receptor can trigger or block a signaling cascade, leading to a biological response. While direct receptor binding data for 5-(Pyridin-4-YL)pyrazin-2-OL is scarce, studies on related heterocyclic systems offer valuable parallels. For example, research on pyrazine (B50134) derivatives has explored their potential binding to nicotinic acetylcholine receptors, although the interactions appear to be complex and may involve olfactory nerve stimulation rather than direct receptor agonism or antagonism researchgate.net.

In a study of molecular recognition, calix manchester.ac.ukpyrrole-based receptors were used to bind pyrazine N,N'-dioxide. This research demonstrated that the binding involves a complex mode, differing from typical host-guest interactions, and paves the way for designing receptors with novel recognition features for such molecules nih.gov. This highlights the potential for specific and unique interactions between pyrazine-containing compounds and protein cavities.

Ligand-Protein Interaction Profiling through Biophysical Techniques

Biophysical techniques are essential for a quantitative understanding of the interactions between small molecules and their protein targets nih.govresearchgate.netelsevierpure.comnih.gov. Techniques such as Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) provide data on binding affinity, kinetics, and thermodynamics, which are crucial for drug discovery and development nih.govresearchgate.netelsevierpure.comnih.govreactionbiology.com.

For a compound like this compound, SPR could be employed to measure the direct binding to an immobilized target protein, providing real-time data on the association and dissociation rates. This would allow for the determination of the binding affinity (KD). TSA, on the other hand, can be used to assess the thermal stability of a target protein in the presence of the ligand. A shift in the melting temperature of the protein upon ligand binding indicates a direct interaction.

These methods are instrumental in validating hits from initial screens and in guiding the optimization of lead compounds by providing a deeper understanding of the structure-activity relationship at the molecular level nih.govresearchgate.netelsevierpure.comnih.gov.

Chemoenzymatic Synthesis and Biocatalysis Applications for this compound and Analogues

The synthesis of pyrazine derivatives can be achieved through various chemical routes, with chemoenzymatic methods offering advantages in terms of selectivity and sustainability. A biocatalytic approach for the synthesis of substituted pyrazines and pyrroles has been reported, utilizing a transaminase (ATA) for the key amination step of ketone precursors manchester.ac.uknih.gov.

In this process, α-diketones are treated with a transaminase in the presence of an amine donor to yield α-amino ketones. These intermediates then undergo oxidative dimerization to form the pyrazine ring manchester.ac.uknih.gov. This method highlights the potential for using biocatalysis in the synthesis of complex heterocyclic compounds like this compound and its analogs, potentially leading to more efficient and environmentally friendly production processes.

In Vitro Metabolic Stability and Biotransformation Pathways (Excluding Human In Vivo Data)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are commonly employed to assess this stability and to identify potential metabolites.

Studies on a series of piperazin-1-ylpyridazines, which share structural similarities with pyridyl pyrazinones, have shown that these compounds can suffer from rapid in vitro intrinsic clearance in liver microsomes nih.gov. The metabolic liabilities were identified through metabolite identification and computational modeling, which guided structural modifications to improve stability by over 50-fold nih.gov. Common metabolic transformations include aromatic hydroxylation and oxidation of alkyl groups. For some pyrazine derivatives, replacement of a pyridazine ring with a pyrazine led to a decrease in metabolic stability nih.gov.

In another study, several pyrazine derivatives showed high metabolic stability in human liver microsomes, with over 97% of the parent compound remaining after incubation researchgate.net. However, some derivatives did undergo slight metabolization, leading to the formation of oxidized products researchgate.net.

These findings underscore the importance of early in vitro metabolic profiling to identify and address potential metabolic hotspots in the structure of new chemical entities.

Interactive Data Table: In Vitro Metabolic Stability of Selected Pyrazine Derivatives

| Compound | Percentage of Metabolic Stability in Human Liver Microsomes | Observed Metabolites |

| 19a | >99.9% | Not detected |

| 19b | >99.9% | Not detected |

| 21a | >99.9% | Not detected |

| 33b | 98.32% | Oxidized derivative M1 (1.68%) |

| 38b | 97.94% | Oxidized derivative M1 (2.06%) |

| Data derived from a study on pyrazine derivatives and their resistance to transformations induced by liver microsomes researchgate.net. |

Advanced Analytical Methodologies for Characterization and Purity Assessment of 5 Pyridin 4 Yl Pyrazin 2 Ol

Chromatographic Techniques for Separation, Identification, and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of 5-(Pyridin-4-YL)pyrazin-2-OL and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the main compound from its synthetic intermediates and degradation products. researchgate.netijcpa.in The method development would involve a systematic optimization of chromatographic conditions to achieve optimal resolution, peak shape, and sensitivity.

Key parameters for an RP-HPLC method for this compound could include a C18 column as the stationary phase, given the compound's moderate polarity. ijcpa.in The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. helixchrom.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating compounds with a wider range of polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for routine analysis. ijcpa.in

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, this technique can be invaluable for the analysis of volatile impurities or for the compound after derivatization. For instance, volatile starting materials or byproducts from its synthesis could be monitored using a headspace GC-MS method. vscht.czneliti.com

Derivatization of the hydroxyl group of this compound, for example, through silylation, could render it amenable to GC analysis. A GC method would typically employ a capillary column with a suitable stationary phase, such as a mid-polarity phase, to achieve separation. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with MS providing structural information for peak identification. researchgate.net

Table 2: Hypothetical GC-MS Parameters for a Volatile Derivative of this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions during the synthesis of this compound. thieme.denih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica gel plate. The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents of varying polarities. The choice of the solvent system is crucial for achieving good separation of the spots corresponding to the starting materials, intermediates, and the final product. Visualization can be achieved under UV light, as the aromatic rings in the compound are UV-active, or by using staining reagents. scientificlabs.co.uk The retention factor (Rf) value for each spot can be calculated to aid in identification.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. wikipedia.orgsciex.com Given that this compound possesses a basic pyridine (B92270) nitrogen, it can be protonated in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE). youtube.comnih.gov

In CZE, separation is based on the differences in the charge-to-mass ratio of the analytes as they migrate through a narrow capillary under the influence of a high electric field. sciex.com The method can be optimized by adjusting the buffer pH, voltage, and capillary temperature. CE methods are known for their high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov

Table 3: Prospective CZE Method Parameters for this compound

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be employed for the straightforward quantification of this compound in solutions, provided that it is the only absorbing species at the chosen wavelength. The presence of multiple chromophores (the pyrazinone and pyridine rings) in its structure results in a characteristic UV spectrum.

A quantitative method would involve constructing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is simple and rapid but lacks the specificity of chromatographic techniques. orientjchem.org Colorimetric methods involving the formation of a colored complex with a specific reagent could also be developed for its quantification. acs.orgnih.gov

Electrochemical Methods for Trace Analysis and Redox Behavior

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, can provide valuable insights into the redox behavior of this compound and can be developed into highly sensitive methods for its trace analysis. mdpi.comacs.org The pyrazine (B50134) and pyridine moieties are electrochemically active and can undergo reduction or oxidation at specific potentials. acs.orgresearchgate.netcdnsciencepub.com

By studying the voltammetric response of the compound, one can determine its redox potentials and elucidate the mechanisms of its electrochemical reactions. For quantitative purposes, techniques like differential pulse voltammetry can be used to construct calibration curves based on the relationship between peak current and concentration. These methods are often characterized by low detection limits and are suitable for trace analysis.

Table 4: Representative Electrochemical Analysis Parameters

| Technique | Parameter | Typical Value/Condition |

| Cyclic Voltammetry | Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl | |

| Counter Electrode | Platinum Wire | |

| Scan Rate | 100 mV/s | |

| Differential Pulse Voltammetry | Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms | |

| Scan Increment | 4 mV |

Future Research Trajectories and Unexplored Scientific Frontiers

Development of Innovative and Efficient Synthetic Pathways

The future synthesis of 5-(Pyridin-4-YL)pyrazin-2-OL and its derivatives will likely move beyond traditional multi-step procedures, embracing more efficient and sustainable methodologies. mdpi.comresearchgate.net A significant area of exploration lies in the application of multi-component reactions (MCRs) . mdpi.comresearchgate.net These one-pot reactions, where three or more reactants combine to form a product that incorporates all or most of the starting materials, offer considerable advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.comnih.gov The development of novel MCRs could enable the rapid assembly of a diverse library of this compound analogs with various substitutions on both the pyridine (B92270) and pyrazine (B50134) rings. researchgate.net

Another promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, improve yields, and enhance product purity by enabling rapid and uniform heating. researchgate.net Furthermore, the exploration of flow chemistry could facilitate the scalable and continuous production of this compound, offering precise control over reaction parameters.

Catalysis will also play a pivotal role. The development of novel catalysts, including metal-based and organocatalysts, could enable more selective and efficient bond formations in the synthesis of the pyridinyl-pyrazine core. mdpi.com For instance, innovative cross-coupling strategies could be employed for the linkage of the pyridine and pyrazine rings. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid library generation. mdpi.comresearchgate.netmdpi.comnih.gov | Design of novel MCRs for the one-pot synthesis of diverse analogs. |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced purity. researchgate.net | Optimization of microwave parameters for efficient synthesis. |

| Flow Chemistry | Scalability, continuous production, precise process control. | Development of continuous flow processes for large-scale synthesis. |

| Novel Catalysis | High selectivity, efficiency, and sustainability. mdpi.com | Discovery of new catalysts for key bond-forming reactions. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties of the pyrazine and pyridine rings in this compound suggest a rich and largely unexplored reactivity landscape. Future research should focus on elucidating these patterns and leveraging them for novel chemical transformations. The pyrazine ring, being electron-deficient, offers sites for nucleophilic attack, while the pyridine ring's reactivity can be modulated by the nitrogen atom. rsc.orgrsc.org

A particularly intriguing area is the deconstruction-reconstruction approach . This strategy involves the controlled cleavage of the heterocyclic rings to generate reactive intermediates that can then be reassembled into new and diverse N-heteroaromatic scaffolds. mdpi.com Applying this concept to this compound could open pathways to previously inaccessible molecular architectures.

Furthermore, exploring unconventional transformations , such as C-H activation and functionalization, on both the pyrazine and pyridine rings would be a significant advance. nih.gov These methods would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. The investigation of photochemical and electrochemical reactions of this compound could also unveil novel reactivity and synthetic applications.

Application of Advanced Computational Modeling for Rational Design and Discovery

In silico methods are poised to play a crucial role in accelerating the discovery and optimization of this compound derivatives for various applications. mcpherson.edubeilstein-journals.orgMolecular docking simulations can be employed to predict the binding interactions of this compound with biological targets, guiding the rational design of new molecules with enhanced activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the structural features of this compound analogs and their chemical or biological properties. This can aid in the prediction of the properties of yet-to-be-synthesized compounds, prioritizing synthetic efforts.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be essential for evaluating the drug-likeness of new derivatives at an early stage of development, reducing the likelihood of late-stage failures. rsc.org The use of machine learning and artificial intelligence algorithms to analyze large datasets of chemical information can further enhance the predictive power of these computational models.

| Computational Method | Application in Research | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities with target proteins. rsc.org | Rational design of molecules with improved biological activity. |

| QSAR | Correlating molecular structure with chemical/biological properties. | Prediction of properties for novel analogs. |

| ADMET Prediction | Evaluating drug-likeness and potential toxicity. rsc.org | Early identification of candidates with favorable pharmacokinetic profiles. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the molecule and its complexes. | Understanding conformational changes and binding stability. |

Integration of this compound into Multi-Component Chemical Systems

The structural features of this compound make it an excellent candidate for integration into more complex, multi-component chemical systems. Its multiple nitrogen atoms can act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry. mdpi.com

Future research could explore the use of this compound as a building block in the synthesis of metal-organic frameworks (MOFs) or coordination polymers . The specific geometry and electronic properties of this compound could lead to the formation of novel materials with interesting catalytic, sensing, or gas storage properties.

Moreover, this compound could be incorporated into supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. These assemblies could exhibit unique properties and functions, such as acting as molecular sensors or components of molecular machines. The design and synthesis of such systems would represent a significant step towards the development of functional molecular materials.

Expanding the Scope of Supramolecular and Material Science Applications (non-clinical)

Beyond its potential in medicinal chemistry, this compound holds promise for a range of non-clinical applications in supramolecular chemistry and material science. The presence of both hydrogen bond donors and acceptors, along with the aromatic rings, makes it an ideal candidate for the construction of self-assembling systems.

Research in this area could focus on the design of liquid crystals , where the shape and polarity of the molecule could lead to the formation of ordered phases. The development of organic light-emitting diodes (OLEDs) is another potential application, where the photophysical properties of pyrazine-based materials can be harnessed. The compound's ability to coordinate with metals also opens up possibilities for creating novel catalysts or magnetic materials .

The exploration of this compound in the context of molecular weaving is a particularly exciting frontier. The rigid structure and defined coordination vectors of the molecule could be exploited to create intricate, interwoven molecular architectures with unprecedented properties.

| Application Area | Key Molecular Features | Potential Research Direction |

| Liquid Crystals | Anisotropic shape, polarity | Design of novel liquid crystalline phases. |

| Organic Light-Emitting Diodes (OLEDs) | Photophysical properties of the pyrazine core. | Synthesis of derivatives with tailored emission properties. |

| Catalysis | Metal coordination sites. | Development of novel homogeneous or heterogeneous catalysts. |

| Magnetic Materials | Ability to bridge metal centers. | Creation of new magnetic coordination polymers. |

| Molecular Weaving | Rigid structure, defined coordination vectors. | Design of ligands for the construction of interwoven molecular architectures. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(pyridin-4-yl)pyrazin-2-OL, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyridine and pyrazine precursors. Optimize yields by adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using -NMR and IR spectroscopy are critical for confirming structural integrity .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles, while - and -NMR confirm proton environments and carbon frameworks. Cross-validate with IR spectroscopy to detect functional groups like hydroxyl and aromatic C–N stretches .

Q. What assays are recommended for preliminary screening of its biological activity?

- Methodological Answer : Use Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains for antimicrobial testing via broth microdilution (MIC determination). For enzyme inhibition (e.g., tyrosinase), employ colorimetric assays measuring diphenolase activity at 475 nm .

Q. How can solubility limitations of the compound in aqueous media be addressed?

- Methodological Answer : Introduce co-solvents (e.g., DMSO ≤1% v/v), adjust pH using ammonium acetate buffers (pH 6.5), or synthesize prodrugs (e.g., ester derivatives) to enhance hydrophilicity .

Q. What analytical techniques ensure purity for pharmacological studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) and elemental analysis (C, H, N) verify purity >95%. Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. How are initial structure-activity relationships (SAR) explored for this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at pyrazine or methylation at pyridine) and test against target enzymes or pathogens. Compare IC or MIC values to identify critical functional groups .

Advanced Research Questions

Q. How can mechanistic insights into its enzyme inhibition be obtained?

- Methodological Answer : Perform enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use molecular docking (AutoDock Vina) to predict binding interactions with active sites, validated by site-directed mutagenesis of key residues .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Cross-validate X-ray data with solid-state NMR or Raman spectroscopy to detect polymorphism. For solution-state discrepancies, analyze temperature-dependent NMR to assess dynamic conformational changes .

Q. What computational strategies guide its optimization as a drug candidate?

- Methodological Answer : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric descriptors with bioactivity. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How are metabolic pathways and metabolite toxicity evaluated?

- Methodological Answer : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS. Radiolabeled -analogs track biodistribution in rodent models, while Ames tests screen for mutagenicity .

Q. What strategies improve selectivity against off-target receptors?

- Methodological Answer : Perform competitive binding assays (SPR or ITC) against homologous enzymes. Design truncated analogs to eliminate non-essential moieties, reducing off-target interactions .

Q. How to address conflicting in vitro vs. in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.